3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound features a 3,4-dimethylphenyl group attached to the oxadiazole ring, which is further substituted with a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Reduction: 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The formyl group can also undergo nucleophilic addition reactions, forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole
- 3-(3,4-Dimethylphenyl)-1,2,4-thiadiazole-5-carbaldehyde
- 3-(3,4-Dimethylphenyl)-1,2,4-triazole-5-carbaldehyde
Uniqueness
3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. Compared to thiadiazoles and triazoles, oxadiazoles generally exhibit different reactivity and stability profiles, making them suitable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-4-9(5-8(7)2)11-12-10(6-14)15-13-11/h3-6H,1-2H3 |
InChI Key |
APEXZLPMAMTAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C=O)C |
Origin of Product |
United States |
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